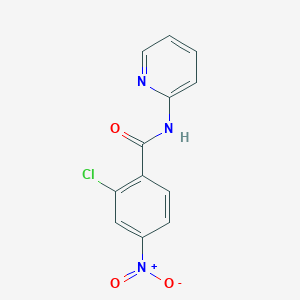

2-chloro-4-nitro-N-(pyridin-2-yl)benzamide

Description

2-Chloro-4-nitro-N-(pyridin-2-yl)benzamide is a benzamide derivative characterized by a chloro (-Cl) substituent at position 2, a nitro (-NO₂) group at position 4 on the benzene ring, and a pyridin-2-yl moiety attached via an amide linkage. This compound is synthesized through a two-step process: (1) activation of 4-nitrobenzoic acid with oxalyl chloride and catalytic dimethylformamide (DMF) in dichloromethane (DCM), followed by (2) coupling with 2-aminopyridine in the presence of triethylamine, yielding 70% product after recrystallization . Heterogeneous catalysts like Fe₂Ni-BDC metal–organic frameworks have also been explored for similar amidation reactions, enhancing efficiency and reusability .

The compound’s structural features make it a candidate for pharmaceutical and materials science applications, particularly in kinase inhibition and targeted drug delivery.

Properties

IUPAC Name |

2-chloro-4-nitro-N-pyridin-2-ylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClN3O3/c13-10-7-8(16(18)19)4-5-9(10)12(17)15-11-3-1-2-6-14-11/h1-7H,(H,14,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGPUXKZIFSNHJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-nitro-N-(pyridin-2-yl)benzamide typically involves the reaction of 2-chloro-4-nitrobenzoic acid with 2-aminopyridine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-nitro-N-(pyridin-2-yl)benzamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.

Substitution: Amines or thiols in the presence of a base such as triethylamine.

Oxidation: Potassium permanganate in aqueous or organic solvents.

Major Products Formed

Reduction: 2-chloro-4-amino-N-(pyridin-2-yl)benzamide.

Substitution: 2-substituted-4-nitro-N-(pyridin-2-yl)benzamide derivatives.

Oxidation: Oxidized pyridine derivatives.

Scientific Research Applications

2-chloro-4-nitro-N-(pyridin-2-yl)benzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an inhibitor of specific enzymes or proteins.

Medicine: Explored for its potential therapeutic properties, including anti-tubercular and anti-cancer activities.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-4-nitro-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. Additionally, it may interfere with cellular pathways by modulating the activity of key proteins involved in signal transduction or metabolic processes .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Position and Functional Group Variations

Key structural analogs differ in substituent positions, functional groups, or heterocyclic attachments, leading to variations in physicochemical properties and bioactivity.

Table 1: Structural and Physicochemical Comparisons

*Calculated from molecular formula C₁₂H₈ClN₃O₃.

Key Observations

Substituent Position Effects: The position of the nitro group significantly impacts bioactivity. For example, 4-nitro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide exhibits potent kinase inhibition (IC₅₀ = 6.1 µM), while positional isomers (e.g., 2-chloro-5-nitro analog) lack reported activity . Chlorination at position 2 enhances thermal stability, as seen in 2-chloro-4-nitro-N-(4-nitrophenyl)benzamide (m.p. 197°C) compared to non-chlorinated analogs .

Synthetic Yields :

Pharmacological and Industrial Relevance

- Salt Formation : Salts of structurally complex benzamides (e.g., 2-chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-(methylsulfonyl)benzamide) improve solubility and bioavailability, critical for pharmaceutical formulations .

- Catalytic Advancements : Use of Fe₂Ni-BDC frameworks for amidation highlights trends in green chemistry, enabling recyclable and efficient synthesis .

Biological Activity

2-Chloro-4-nitro-N-(pyridin-2-yl)benzamide is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a chloro group, a nitro group, and a pyridine moiety, which contribute to its reactivity and interaction with biological targets. In this article, we will explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula of this compound is . The compound features several functional groups that enhance its biological activity:

- Chloro Group : Enhances lipophilicity and may facilitate membrane penetration.

- Nitro Group : Can participate in redox reactions and influence enzyme interactions.

- Pyridine Moiety : Provides basicity and can form hydrogen bonds with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The nitro and chloro groups are involved in various chemical interactions, including:

- Hydrogen Bonding : Facilitates binding to enzyme active sites.

- Hydrophobic Interactions : Enhances binding affinity to lipid membranes or hydrophobic pockets in proteins.

These interactions may lead to inhibition of specific enzymes or modulation of receptor activity, making the compound a candidate for further pharmacological studies.

Antimicrobial Activity

Research indicates that derivatives of 4-nitrobenzamide compounds exhibit significant antimicrobial properties. For example, studies have demonstrated that compounds similar to this compound possess inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways .

Antidiabetic Potential

Recent studies have highlighted the antidiabetic potential of benzamide derivatives. Compounds bearing similar structural features have shown effectiveness in activating glucokinase, an important enzyme in glucose metabolism. This activation can lead to improved insulin sensitivity and lower blood glucose levels in animal models .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several nitro-substituted benzamides against clinical isolates of bacteria. The results indicated that this compound exhibited notable inhibitory effects, suggesting its potential as a lead compound for antibiotic development.

- Antidiabetic Activity : In another investigation, a series of pyridine-based benzamides were synthesized and tested for their ability to activate glucokinase. The study found that certain derivatives, including those similar to this compound, significantly enhanced glucokinase activity in vitro and showed promising results in diabetic rat models .

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals unique aspects of its biological profile:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Chloro-4-nitropyridine | Lacks amide linkage | Moderate antibacterial activity |

| 4-Chloro-N-(5-bromopyridin-2-yl)benzamide | Contains bromine substituent | Enhanced antibacterial effects |

| 2-Chloro-N-(5-nitropyridin-3-yl)benzamide | Different nitro positioning | Varies in enzyme inhibition |

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2-chloro-4-nitro-N-(pyridin-2-yl)benzamide, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The synthesis involves coupling 2-aminopyridine with a nitro-substituted benzoyl chloride derivative. Key steps include amide bond formation under Schotten-Baumann conditions (NaOH, ice bath). Optimize yield by:

- Maintaining a 1.2:1 molar ratio of benzoyl chloride to amine.

- Using anhydrous DMF as a solvent to enhance reactivity.

- Purifying via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which analytical techniques confirm the structural integrity and purity of this compound?

- Methodological Answer :

- Structural Confirmation : ¹H/¹³C NMR for functional group analysis (amide proton at δ 10.2–10.8 ppm), IR spectroscopy (C=O stretch at ~1650 cm⁻¹), and HRMS for molecular ion validation.

- Purity Assessment : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. X-ray crystallography resolves stereochemical ambiguities if single crystals are obtained .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the compound's stability during long-term storage?

- Methodological Answer :

- Store in amber vials under inert atmosphere (-20°C). Avoid polar aprotic solvents (e.g., DMSO) to prevent nitro group reduction.

- Thermal gravimetric analysis (TGA) shows decomposition onset at 185°C, supporting short-term room-temperature stability. Monitor degradation via periodic HPLC .

Q. What methodologies enable systematic investigation of structure-activity relationships (SAR) for this benzamide derivative's biological targets?

- Methodological Answer :

- Synthesize analogues with positional isomer variations (e.g., 3-nitro vs. 4-nitro) and pyridine ring substitutions.

- Screen via kinase inhibition assays (ATP-competitive protocols) and validate with molecular docking (AutoDock Vina, PDB 3FGO).

- Quantify substituent effects using free energy perturbation (FEP) calculations .

Q. How should researchers address contradictory biological activity data reported across studies?

- Methodological Answer :

- Perform meta-analysis of assay conditions (e.g., ATP concentration in kinase assays, cell passage numbers).

- Validate findings via orthogonal methods: Compare biochemical IC₅₀ values with cellular proliferation assays (MTT/WST-1).

- Control batch variability with ¹H NMR purity checks and elemental analysis .

Q. What computational approaches predict the compound's reactivity in nucleophilic aromatic substitution reactions?

- Methodological Answer :

- Use DFT calculations (B3LYP/6-31G*) to model transition states for nitro group displacement.

- Incorporate solvent effects via polarizable continuum models (PCM).

- Validate predictions with kinetic studies (UV-Vis monitoring) .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

- Methodological Answer :

- Optimize parameters via Box-Behnken experimental design:

- Slow benzoyl chloride addition (0.5 mL/min).

- pH control (8.5–9.0 via NaOH titration).

- Intensive mixing (Reynolds number >10⁴).

- Use continuous flow chemistry to reduce residence time disparities. Monitor purity via inline FTIR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.